5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole
Overview
Description
5-(chloromethyl)-3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C5H4ClN5O and its molecular weight is 185.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Derivatives and Chemical Properties
An efficient methodology was developed for the synthesis of novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids using 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles. This process involves in situ generation followed by 1,3-dipolar cycloaddition, showcasing the compound's role in facilitating the synthesis of complex molecular structures under mild conditions with good yields (Anterbedy, Mokenapelli, & Thalari, 2021).
Role as a Multifunctional Synthon
The compound has been highlighted for its chemical versatility, particularly in reactions involving acylation, oxidation, and nucleophilic substitution, making it a valuable synthon for creating diverse heterocyclic compounds. This versatility underscores its utility in the development of new chemical entities with potential applications in various fields of research (Stepanov, Dashko, & Stepanova, 2019).
Applications in Glycogen Phosphorylase Inhibition
Research has explored the conjugation of this compound with D-glucose derivatives, leading to the creation of inhibitors for glycogen phosphorylase. These studies indicate potential applications in managing disorders related to glycogen storage and glucose metabolism, highlighting the compound's relevance in medicinal chemistry and drug design (Kun et al., 2011).
Contribution to Heterocyclic Compound Synthesis
The compound serves as a foundational chemical for the synthesis of various heterocyclic structures, demonstrating its importance in the creation of complex molecules with potential applications in pharmaceuticals and materials science. This includes its role in facilitating the synthesis of oxadiazoles, triazoles, and other heterocyclic compounds with antimicrobial and fungicidal properties, which could be significant for developing new treatments and chemicals with specific biological activities (Al-Omar, 2010).
Properties
IUPAC Name |
5-(chloromethyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5O/c6-1-3-9-5(11-12-3)4-7-2-8-10-4/h2H,1H2,(H,7,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUFSXNYEUKOQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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